Antitumor Potency Advantage Over Unsubstituted Pyrazoles
Derivatives synthesized from 4-hydroxy-1H-pyrazole-3-carboxylic acid, such as compound 14 (a 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivative), exhibit broad-spectrum antitumor activity with a Mean Graph Midpoint GI50 of 0.08 μM and a super sensitivity profile against 26 cancer cell lines (GI50 < 0.01 μM) in the NCI 60-cell line panel [1]. In stark contrast, derivatives of pyrazole-3-carboxylic acid lacking the 4-hydroxy group demonstrate only weak antiproliferative activity, with only compound 8 showing moderate activity against Hela cancer cells in a separate study [2].
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | GI50 = 0.08 μM (MG-MID) for compound 14; GI50 < 0.01 μM for 26 cell lines |
| Comparator Or Baseline | Pyrazole-3-carboxylic acid derivatives (without 4-hydroxy): weak activity; compound 8 showed only moderate activity |
| Quantified Difference | Orders of magnitude difference (nanomolar vs. moderate/weak) |
| Conditions | NCI 60-cell line panel (target compound) vs. Hela cancer cells (comparator) |
Why This Matters
This stark difference in potency highlights the critical role of the 4-hydroxy group in achieving nanomolar activity, directly impacting the selection of this scaffold for anticancer drug discovery programs.
- [1] Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. View Source
- [2] Reddy, T. S., et al. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. NOPR: NIScPR Online Periodical Repository. View Source
